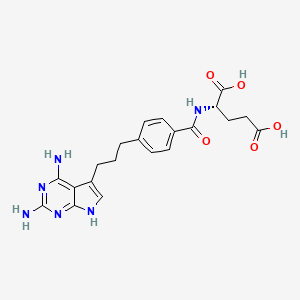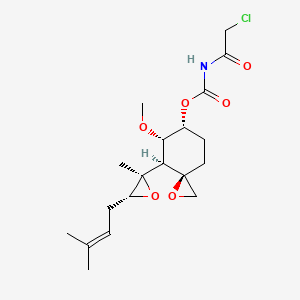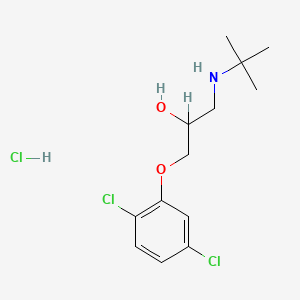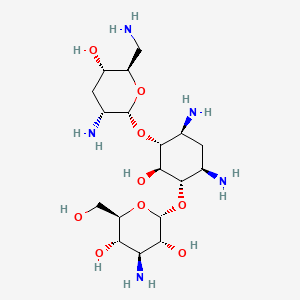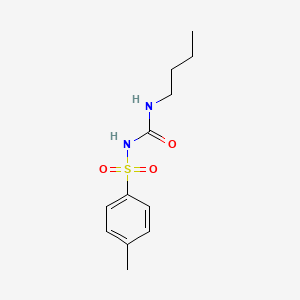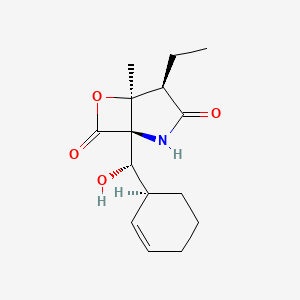
salinosporamide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salinosporamide B is a secondary metabolite produced by the marine bacterium Salinispora tropica. It is part of the salinosporamide family, which includes several structurally related compounds. This compound is known for its densely functionalized γ-lactam-β-lactone bicyclic core, which contributes to its biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of salinosporamide B involves several steps, starting from simple organic molecules. The key steps include the formation of the γ-lactam-β-lactone core, which is achieved through a series of cyclization reactions. Typical reagents used in these reactions include butyric acid derivatives and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation of Salinispora tropica. The bacterium is cultured under specific conditions that promote the production of this compound as a secondary metabolite. Optimization of fermentation conditions, such as nutrient composition and temperature, is crucial for maximizing yield .
Analyse Des Réactions Chimiques
Types of Reactions
Salinosporamide B undergoes several types of chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and various metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Applications De Recherche Scientifique
Salinosporamide B has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: Researchers use it to study the biosynthetic pathways of marine natural products.
Medicine: this compound is investigated for its potential anticancer properties, particularly as a proteasome inhibitor.
Mécanisme D'action
Salinosporamide B exerts its effects primarily through inhibition of the 20S proteasome, a protein complex responsible for degrading unneeded or damaged proteins. By inhibiting this proteasome, this compound disrupts protein homeostasis, leading to the accumulation of damaged proteins and ultimately inducing cell death in cancer cells. The γ-lactam-β-lactone core is crucial for its binding to the proteasome active site .
Comparaison Avec Des Composés Similaires
Salinosporamide B is often compared with other members of the salinosporamide family, such as salinosporamide A, C, and D. While all these compounds share the γ-lactam-β-lactone core, they differ in their side chains and functional groups, which influence their biological activity and potency. For example, salinosporamide A is significantly more potent as a proteasome inhibitor compared to this compound, due to the presence of a chlorine atom in its structure .
Similar Compounds
- Salinosporamide A
- Salinosporamide C
- Salinosporamide D
- Salinosporamide E
- Salinosporamide F
- Salinosporamide G
- Salinosporamide H
- Salinosporamide I
- Salinosporamide J
- Salinosporamide K
This compound stands out due to its unique deschloro analog structure, which provides insights into the structure-activity relationships within this family of compounds .
Propriétés
Numéro CAS |
863126-95-8 |
|---|---|
Formule moléculaire |
C15H21NO4 |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
(1R,4R,5S)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-4-ethyl-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |
InChI |
InChI=1S/C15H21NO4/c1-3-10-12(18)16-15(13(19)20-14(10,15)2)11(17)9-7-5-4-6-8-9/h5,7,9-11,17H,3-4,6,8H2,1-2H3,(H,16,18)/t9-,10+,11+,14+,15+/m1/s1 |
Clé InChI |
SCJZQKFFYIGMCI-SHTIJGAHSA-N |
SMILES isomérique |
CC[C@H]1C(=O)N[C@@]2([C@]1(OC2=O)C)[C@H]([C@H]3CCCC=C3)O |
SMILES |
CCC1C(=O)NC2(C1(OC2=O)C)C(C3CCCC=C3)O |
SMILES canonique |
CCC1C(=O)NC2(C1(OC2=O)C)C(C3CCCC=C3)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Salinosporamide B; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



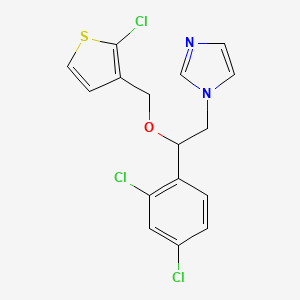
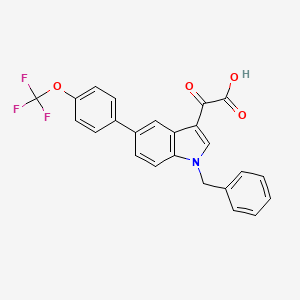
![5-{[4-(Acetylamino)benzoyl]amino}-2-anilino-1,3-thiazole-4-carboxamide](/img/structure/B1681324.png)

